A Comprehensive Technical Guide to 2-Propylpyrimidin-5-ol
A Comprehensive Technical Guide to 2-Propylpyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-propylpyrimidin-5-ol, a substituted pyrimidine of interest in medicinal chemistry and synthetic organic chemistry. The guide covers the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis strategies. While specific data for 2-propylpyrimidin-5-ol is limited, this guide synthesizes information from closely related analogs to provide valuable insights for researchers. Potential applications in drug discovery are explored, drawing on the known biological activities of the broader pyrimidine class. This document is intended to serve as a foundational resource for scientists working with or considering the use of 2-propylpyrimidin-5-ol and related compounds in their research endeavors.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold that constitutes the core structure of the nucleobases uracil, thymine, and cytosine. Beyond its role in the building blocks of life, the pyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents. The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of pyrimidine-containing drugs with diverse biological activities, including anticancer, antiviral, antibacterial, and antifungal properties[1]. The introduction of various substituents at the 2- and 5-positions of the pyrimidine ring can significantly influence its biological activity. 2-Propylpyrimidin-5-ol represents a specific example of such a substituted pyrimidine, the properties and potential of which will be explored in this guide.
Chemical Structure and Nomenclature
The accurate identification and naming of a chemical compound are paramount for clear scientific communication. This section details the chemical structure and the standardized IUPAC name for the topic compound.
Chemical Structure
The chemical structure of 2-propylpyrimidin-5-ol consists of a central pyrimidine ring. A propyl group (-CH2CH2CH3) is attached to the carbon at position 2 of the ring, and a hydroxyl group (-OH) is attached to the carbon at position 5.
IUPAC Name
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 2-propylpyrimidin-5-ol .
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C7H10N2O | Based on structure |
| Molecular Weight | 138.17 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar pyrimidinols[2] |
| Solubility | Expected to have some solubility in polar organic solvents and limited solubility in water. The hydroxyl group may increase aqueous solubility compared to an unsubstituted pyrimidine. | General chemical principles |
| pKa | The hydroxyl group is expected to be weakly acidic. | General chemical principles |
Synthesis of 2-Propylpyrimidin-5-ol and Related Analogs
The synthesis of substituted pyrimidines is a well-established field in organic chemistry. While a specific, documented synthesis for 2-propylpyrimidin-5-ol is not prominently reported, general methods for the synthesis of 2-substituted pyrimidin-5-ols can be adapted. A common and effective strategy involves the condensation of an amidine with a three-carbon building block.
General Synthetic Approach
A plausible synthetic route to 2-propylpyrimidin-5-ol would involve the reaction of butyramidine (the amidine derived from butyronitrile) with a suitable 1,3-dicarbonyl compound or its equivalent, which can introduce the hydroxyl group at the 5-position. A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been described, which involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol[3]. Subsequent hydrolysis and decarboxylation could potentially yield the desired 2-propylpyrimidin-5-ol.
A patent describes the synthesis of a related compound, 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine, by reacting butyramidine with α-methoxymethyl-β-methoxyacrylonitrile[4]. This highlights the use of butyramidine as a precursor for introducing the 2-propyl group.
Experimental Workflow: A Hypothetical Synthesis
The following diagram outlines a potential workflow for the synthesis of 2-propylpyrimidin-5-ol, based on established pyrimidine synthesis methodologies.
Potential Applications in Drug Discovery
While there is a lack of specific biological activity data for 2-propylpyrimidin-5-ol, the broader class of pyrimidine derivatives has a rich history in drug discovery. The structural motifs present in 2-propylpyrimidin-5-ol suggest several avenues for potential therapeutic applications.
Kinase Inhibition
The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The substituents at the 2- and 5-positions can be modified to achieve potency and selectivity for specific kinases. The related compound, 2-propylpyrimidin-5-amine, is noted to have potential applications as a kinase inhibitor for cancer therapy[5].
Antimicrobial Agents
Pyrimidine derivatives have been investigated for their antimicrobial properties. A study on pyrimidin-2-ol/thiol/amine analogues demonstrated that these compounds exhibit good antimicrobial activity[1]. The presence of electron-withdrawing groups on the pyrimidine ring was found to enhance this activity[1]. Further functionalization of 2-propylpyrimidin-5-ol could lead to the development of novel antibacterial or antifungal agents.
Central Nervous System (CNS) Activity
Substituted pyrimidines have also been explored for their activity in the central nervous system. For instance, 2,4-dimethylpyrimidin-5-ol is an intermediate in the synthesis of Lemborexant, a drug used for the treatment of insomnia[6]. This suggests that the pyrimidin-5-ol scaffold can be a valuable starting point for the design of CNS-active compounds.
Conclusion
2-Propylpyrimidin-5-ol is a heterocyclic compound with a structure that suggests potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview based on the well-established chemistry and biological activity of the pyrimidine class. The synthetic routes are accessible through known methodologies, and the potential for this scaffold to be elaborated into potent and selective modulators of biological targets is significant. Researchers and drug development professionals are encouraged to consider 2-propylpyrimidin-5-ol and its derivatives as a promising starting point for the development of novel therapeutics.
References
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- Google Patents. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
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- 2-(Methoxymethyl)pyrimidin-5-ol: A Powerful Tool for Research.
- PubChem. 2-Amino-4-methylpyrimidin-5-ol | C5H7N3O | CID 13170740.
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